molecular formula C23H18FN3O5 B2658907 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 1171202-79-1

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2658907
CAS No.: 1171202-79-1
M. Wt: 435.411
InChI Key: BQRJYTPWQNXWMN-UHFFFAOYSA-N
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Description

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound featuring multiple functional groups, including isoxazole rings, a fluorophenyl group, and a dihydrobenzo[dioxin] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of Isoxazole Rings: The isoxazole rings can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.

    Introduction of the Dihydrobenzo[dioxin] Moiety: The dihydrobenzo[dioxin] group can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

    Coupling Reactions: The final step involves coupling the isoxazole intermediates with the dihydrobenzo[dioxin] derivative using reagents such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole rings, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole rings, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its interactions with various biological targets.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. For instance, the presence of the fluorophenyl group suggests potential activity against certain types of cancer cells.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. For example, the compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide: Lacks the fluorophenyl group, which may alter its biological activity.

    N-(5-(4-Fluorophenyl)isoxazol-3-yl)methyl)acetamide: Lacks the dihydrobenzo[dioxin] moiety, potentially affecting its chemical reactivity and applications.

Uniqueness

The uniqueness of 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5/c24-16-4-1-14(2-5-16)20-11-18(27-31-20)13-25-23(28)12-17-10-21(32-26-17)15-3-6-19-22(9-15)30-8-7-29-19/h1-6,9-11H,7-8,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRJYTPWQNXWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=NOC(=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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